3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid
Overview
Description
3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is a synthetic compound that is structurally related to steroid hormones. It is an impurity in the synthetic process of Dutasteride, a dual inhibitor of 5-alpha-reductase isoenzymes type 1 and 2, and is also structurally related to Finasteride . Dutasteride is used in the treatment of benign prostatic hyperplasia .
Mechanism of Action
Target of Action
The primary target of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic Acid is the 5-alpha-reductase enzyme . This enzyme is involved in the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen. By inhibiting this enzyme, the compound reduces the levels of DHT, which plays a crucial role in certain conditions like benign prostatic hyperplasia .
Mode of Action
This compound acts as a competitive inhibitor of the 5-alpha-reductase enzyme . It binds to the enzyme’s active site, preventing the conversion of testosterone to DHT. This results in decreased levels of DHT and a reduction in the symptoms associated with conditions such as benign prostatic hyperplasia .
Biochemical Pathways
The compound affects the androgen signaling pathway by inhibiting the 5-alpha-reductase enzyme . This enzyme is responsible for the conversion of testosterone to DHT in the prostate and other tissues. By inhibiting this enzyme, the compound reduces the levels of DHT, thereby affecting the downstream effects of this hormone .
Result of Action
The primary result of the action of this compound is the reduction in the levels of DHT . This leads to a decrease in the symptoms associated with conditions such as benign prostatic hyperplasia, which are driven by high levels of this hormone .
Preparation Methods
The preparation of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid involves multiple steps:
Starting Material: The synthesis begins with plant sterol-derived cholestane ketone (3-keto-5-alpha-cholestane-7,12-diene-24-one).
Formation of 5-alpha-oxo-3-keto-cholestane: The cholestane ketone reacts with appropriate reagents such as hydroquinone and methylpropiolic acid to form 5-alpha-oxo-3-keto-cholestane.
Introduction of Azagroup: The 3-keto-cholestane undergoes a reaction to introduce an azagroup (-NH-) at the beta position, forming 3-oxo-4-iminoandrost-5-ene.
Final Product Formation: The final step involves a carbonylation reaction to introduce a carboxylic acid group (-COOH) at the 17th position, resulting in this compound.
Chemical Reactions Analysis
3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the azagroup or carboxylic acid group, using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include derivatives with modified functional groups, such as alcohols, ketones, or esters.
Scientific Research Applications
3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is similar to other compounds such as:
Finasteride: Both compounds inhibit 5-alpha-reductase enzymes, but Finasteride is more commonly used in clinical settings.
Dutasteride: This compound is a dual inhibitor of 5-alpha-reductase isoenzymes type 1 and 2, making it more potent than Finasteride.
Methyl 3-Oxo-4-aza-5-alpha-androst-1-ene-17-carboxylate: This is another impurity related to the synthesis of Dutasteride.
The uniqueness of this compound lies in its specific structural modifications, which make it a valuable reference standard and impurity marker in pharmaceutical research and development .
Properties
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-18-9-7-13-11(12(18)4-5-14(18)17(22)23)3-6-15-19(13,2)10-8-16(21)20-15/h11-15H,3-10H2,1-2H3,(H,20,21)(H,22,23)/t11-,12-,13-,14+,15+,18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXIPHMGYJXKLJ-MLGOENBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)O)CCC4C3(CCC(=O)N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)O)CC[C@@H]4[C@@]3(CCC(=O)N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431299 | |
Record name | 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103335-55-3 | |
Record name | 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103335-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-oxo-4-aza-5α-androstane-17β-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.928 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-Indeno[5,4-f]quinoline-7-carboxylic acid, hexadecahydro-4a,6a-dimethyl-2-oxo-, (4aR,4bS,6aS,7S,9aS,9bS,11aR) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.393 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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